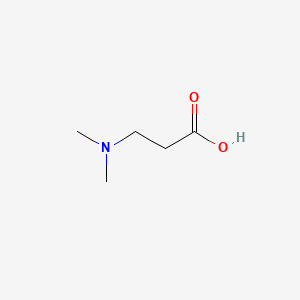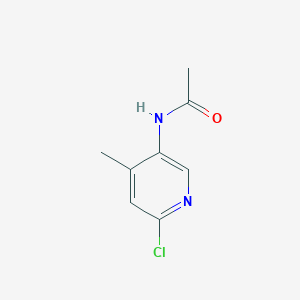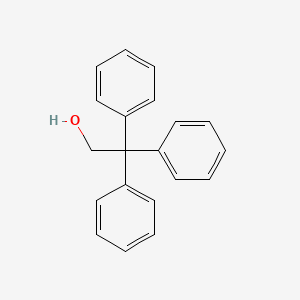
4-氟苯乙胺盐酸盐
描述
4-Fluorophenethylamine hydrochloride is a chemical compound that is structurally related to phenethylamines, a broad class of compounds with various applications in medicinal chemistry. The presence of a fluorine atom at the para position of the phenethylamine structure can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related fluorinated compounds has been demonstrated through various methods. For instance, the electrophilic amination of 4-fluorophenol with diazenes has been shown to result in the complete removal of the fluorine atom, which is replaced by an amino group, under mild reaction conditions in the presence of ZrCl(4) . Additionally, the synthesis of 4-hydroxyphenethylamine derivatives, which are structurally similar to 4-fluorophenethylamine, has been achieved through a reaction with hydrazine in the presence of nitrous acid, indicating the potential for creating fluorescent derivatives . Furthermore, the preparation of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, has been accomplished by double fluorination of N-protected 4-hydroxyproline, suggesting a method that could potentially be adapted for the synthesis of 4-fluorophenethylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-fluorophenethylamine hydrochloride would be expected to consist of a benzene ring substituted with a fluorine atom at the para position and an ethylamine chain attached to the benzene ring. The presence of the fluorine atom is likely to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The structure of related compounds has been confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Fluorinated phenethylamines can undergo various chemical reactions, including amination, condensation, and reduction. The electrophilic amination reaction mentioned earlier is a key example of how the fluorine atom can be replaced by an amino group. The synthesis of fluorescent derivatives from 4-hydroxyphenethylamine compounds involves a two-stage reaction with hydrazine and nitrous acid, which could be relevant for the modification of 4-fluorophenethylamine hydrochloride to create fluorescent probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluorophenethylamine hydrochloride would be influenced by the presence of the fluorine atom, which is highly electronegative and can affect the acidity, basicity, and overall polarity of the molecule. The hydrochloride salt form would be expected to be more soluble in water and other polar solvents compared to the free base form. The synthesis of related compounds has involved careful consideration of reaction conditions, such as temperature and reagent ratios, to optimize yields and purity .
科学研究应用
1. 引发幻觉状态
一项由Kuypers等人(2019年)进行的研究探讨了4-氟安非他明(4-FA)的主观和行为效应,这是一种结构与4-氟苯乙胺盐酸盐相关的化合物。该研究发现,4-FA引发了一种轻微的幻觉状态,为其在意识和感知研究中的潜在应用提供了见解(Kuypers et al., 2019)。
2. 化学结构和致癌性研究
Miller等人(1957年)的研究考察了4-二甲基氨基偶氮苯(DAB)的各种衍生物的致癌性,包括与4-氟苯乙胺盐酸盐相关的氟衍生物。这项研究对于理解类似化合物的化学结构和致癌潜力具有重要意义(Miller et al., 1957)。
3. 潜在药物相互作用
Inan等人(2020年)对类似4-FA的新型苯乙胺与各种处方药的相互作用进行了系统性回顾,强调了了解与4-氟苯乙胺盐酸盐结构类似的化合物的潜在药物相互作用的重要性(Inan et al., 2020)。
4. 放射性药物应用
Melega等人(1989年)合成了4-[18F]氟-L-m-酪氨酸,这是一种具有潜在应用于正电子发射断层扫描(PET)研究中央多巴胺机制的生化探针。这项研究对于利用类似4-氟苯乙胺盐酸盐的化合物开发放射性药物具有相关性(Melega等人,1989年)。
5. 组织学应用
Björklund & Stenevi(1970年)探讨了盐酸在与苯乙胺进行组织化学凝聚反应中的应用,展示了类似4-氟苯乙胺盐酸盐的化合物在组织学和细胞研究中的潜在应用(Björklund & Stenevi,1970年)。
6. 抑制剂研究
包括与4-氟苯乙胺盐酸盐结构类似的卤代烯丙胺衍生物已被研究作为MAO和SSAO的抑制剂,表明在各种神经系统疾病中具有治疗潜力(Palfreyman et al., 1994)。
安全和危害
4-Fluorophenethylamine hydrochloride is combustible and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSVEOCTJMJEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196642 | |
| Record name | Phenethylamine, p-fluoro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-19-8 | |
| Record name | Benzeneethanamine, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, p-fluoro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 459-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethylamine, p-fluoro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Fluorophenethylamine hydrochloride interact with perovskite materials, and what are the downstream effects on solar cell performance?
A1: 4-Fluorophenethylamine hydrochloride interacts with perovskite films through a robust chemical bonding mechanism. [] The amino group (-NH2) of the molecule forms a bond with iodide ions (I-) present in the perovskite structure. Simultaneously, the chloride ion (Cl-) from the hydrochloride interacts with lead ions (Pb2+) within the perovskite. []
- Surface Defect Reduction: The binding of 4-Fluorophenethylamine hydrochloride effectively passivates surface defects in the perovskite film. This passivation reduces non-radiative recombination, a major energy loss pathway in solar cells, leading to improved charge carrier lifetime. []
- Enhanced Surface Potential: The presence of 4-Fluorophenethylamine hydrochloride on the perovskite surface modifies its surface potential. This modification improves energy level alignment at the interface between the perovskite layer and the electron transport layer (C60 in this study). [] This improved alignment facilitates more efficient extraction of photogenerated electrons, contributing to higher device current. []
- Improved Open-Circuit Voltage (Voc): The combined effects of reduced recombination and enhanced charge extraction lead to a significant increase in the open-circuit voltage (Voc) of the solar cell devices. The study reported a Voc improvement from 1.104 V to 1.157 V. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




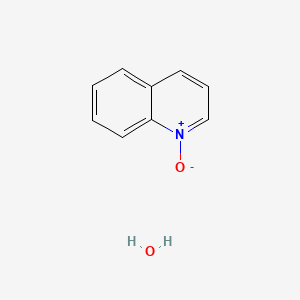



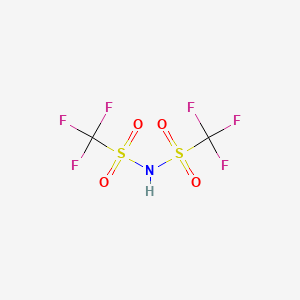

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
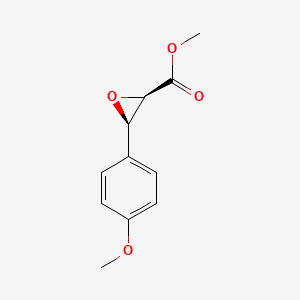
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)
